molecular formula C13H19O4P B14608488 Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate CAS No. 60705-81-9

Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate

Cat. No.: B14608488
CAS No.: 60705-81-9
M. Wt: 270.26 g/mol
InChI Key: DZRJNGDHFDQHRX-UHFFFAOYSA-N
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Description

Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its unique structure, which includes an ethoxy group, a phenyl group, and a phosphoryl group attached to a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate typically involves the esterification of 4-[ethoxy(phenyl)phosphoryl]butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

    Oxidation: Produces acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybutanoate: Similar ester structure but lacks the ethoxy and phenyl groups.

    Ethyl benzoate: Contains a benzoate ester but lacks the phosphoryl group.

    Methyl acetate: A simpler ester with a shorter carbon chain and no additional functional groups.

Uniqueness

Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phosphoryl group makes it distinct from other esters, allowing for unique interactions in chemical reactions and biological systems.

Properties

CAS No.

60705-81-9

Molecular Formula

C13H19O4P

Molecular Weight

270.26 g/mol

IUPAC Name

methyl 4-[ethoxy(phenyl)phosphoryl]butanoate

InChI

InChI=1S/C13H19O4P/c1-3-17-18(15,11-7-10-13(14)16-2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3

InChI Key

DZRJNGDHFDQHRX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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